molecular formula C12H9F3N4O2 B2649395 2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866149-04-4

2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No. B2649395
CAS RN: 866149-04-4
M. Wt: 298.225
InChI Key: IULBSBHDDPSBTC-UBKPWBPPSA-N
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Description

This compound is a chemical substance with the molecular formula C12H9F3N4O2 . It’s a type of Schiff base, which are compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .


Synthesis Analysis

The synthesis of similar Schiff base compounds has been reported in the literature . For instance, a Schiff base ligand was synthesized by reacting 3-hydroxybenzaldehyde and 3-amino-2-methyl-4(3H)-quinazolinone in a 1:1 molar ratio .


Molecular Structure Analysis

The molecular structure of this compound includes an amino group, a carboxyl group, and a side chain or R group, all attached to the alpha carbon . The R group is the part that distinguishes one amino acid from the next .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, melting point, boiling point, density, and more .

Scientific Research Applications

Imaging Agents in Parkinson's Disease

Research has shown that compounds related to 2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone, such as [11C]HG-10-102-01, are being synthesized as potential PET agents for imaging LRRK2 enzyme activity in Parkinson's disease. This development is crucial for understanding and diagnosing Parkinson's disease at its early stages, providing a pathway for targeted treatments and interventions (Wang et al., 2017).

Role in Amino Acid Hydroxylation

In another study, pyrimidines were explored as cofactors for phenylalanine hydroxylase, indicating that appropriately substituted pyrimidines, which share structural similarities with 2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone, can function as cofactors for enzymatic processes. This finding could have implications for understanding metabolic pathways and designing therapeutic strategies for metabolic disorders (Bailey & Ayling, 1978).

Antimicrobial Applications

Further research has led to the synthesis of trisubstituted pyrimidines with antimicrobial properties. These compounds, including those with structures akin to 2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone, have shown significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and other pathogens (Srinath et al., 2011).

Molecular Structure Analysis

Another aspect of research focused on the molecular structure analysis of pyrimidinone derivatives, revealing insights into their chemical behavior and interaction with other molecules. Such studies are fundamental for drug design and understanding the mechanism of action at a molecular level, aiding in the refinement of therapeutic compounds (Savant et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly stated in the available resources. As with any chemical substance, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound could involve further exploration of its potential applications. For instance, the synthesis of highly functionalized trifluoromethyl 2H-furans, which are structurally similar to this compound, has been described in the literature . These compounds could serve as useful synthetic intermediates for preparing other trifluoromethyl-substituted compounds .

properties

IUPAC Name

2-amino-3-[(E)-(3-hydroxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4O2/c13-12(14,15)9-5-10(21)19(11(16)18-9)17-6-7-2-1-3-8(20)4-7/h1-6,20H,(H2,16,18)/b17-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULBSBHDDPSBTC-UBKPWBPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NN2C(=O)C=C(N=C2N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone

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